六硝基合钴(III)酸钾

描述

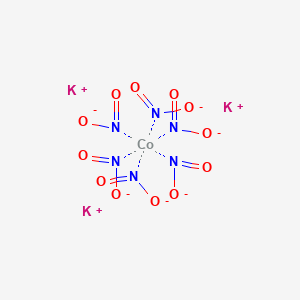

Potassium cobaltinitrite, also known as potassium hexanitritocobaltate(III), is an inorganic compound with the chemical formula K₃[Co(NO₂)₆]. It is a yellow crystalline solid that is poorly soluble in water.

科学研究应用

作用机制

Target of Action

Potassium cobaltinitrite is a chemical compound of cobalt, which is a metallic element with the atomic number 27 . Cobalt is an essential element for life as it is part of vitamin B12 . Excess exposure is known to exhibit toxic effects . The primary target of potassium cobaltinitrite is believed to be carbonic anhydrase 1 , which is involved in the reversible hydration of carbon dioxide .

Mode of Action

Cobalt is believed to exhibit its toxicity through oxidant-based and free radical-based processes . It produces oxygen radicals and may be oxidized to ionic cobalt, causing increased lipid peroxidation, DNA damage, and inducing certain enzymes that lead to cell apoptosis .

Biochemical Pathways

Cobalt is known to activate specific helper t-lymphocyte cells and interact directly with immunologic proteins, such as antibodies (iga and ige) or fc receptors, resulting in immunosensitization .

Pharmacokinetics

It is known that the compound is poorly soluble in water , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of potassium cobaltinitrite’s action include increased lipid peroxidation, DNA damage, and cell apoptosis due to the production of oxygen radicals and the oxidation of cobalt .

Action Environment

The action, efficacy, and stability of potassium cobaltinitrite can be influenced by environmental factors. For instance, the compound is poorly soluble in water , which could affect its action in aqueous environments. Furthermore, it is known to react with acids and is insoluble in ethanol , which could also impact its action and stability.

生化分析

Biochemical Properties

Potassium Cobaltinitrite is a chemical compound of cobalt, which is a metallic element found naturally in rocks, soil, water, plants, and animals . In small amounts, cobalt is an essential element for life, as it is part of vitamin B12 . Excess exposure to cobalt is known to exhibit toxic effects . Nitrite, another component of Potassium Cobaltinitrite, is a toxic compound known to cause methemoglobinemia .

Cellular Effects

The cellular effects of Potassium Cobaltinitrite are not well-studied. It is known that cobalt, a component of Potassium Cobaltinitrite, can have various effects on cells. For example, cobalt is known to be involved in the regulation of fluid secretion into the anterior chamber of the eye . It also contributes to intracellular pH regulation in the duodenal upper villous epithelium during proton-coupled peptide absorption .

Molecular Mechanism

It is known that in the anion, cobalt is bound by six nitrito ligands, the overall complex having octahedral molecular geometry . The oxidation state of cobalt is 3+. Its low-spin d6 configuration confers kinetic stability and diamagnetism .

Temporal Effects in Laboratory Settings

All of the resulting Potassium Cobaltinitrite samples are hygroscopic . The water release and nitrite ion elimination temperature intervals have been determined .

Metabolic Pathways

Cobalt, a component of Potassium Cobaltinitrite, is absorbed though the lungs, gastrointestinal tract, and skin. Since it is a component of the vitamin B12 (cyanocobalamin), it is distributed to most tissues of the body. It is transported in the blood, often bound to albumin, with the highest levels being found in the liver and kidney .

准备方法

Potassium cobaltinitrite can be synthesized through several methods. The most common synthetic route involves the reaction of potassium nitrite with cobalt nitrate in an acidic medium. The reaction can be represented as follows :

[ 2CH₃COOH + Co(NO₃)₂ + 7KNO₂ \rightarrow K₃[Co(NO₂)₆] + 2KNO₃ + 2CH₃COOK + NO + H₂O ]

This method yields the highest purity and smallest particle size of potassium cobaltinitrite. The compound is hygroscopic, meaning it readily absorbs moisture from the air .

化学反应分析

Potassium cobaltinitrite undergoes various chemical reactions, including:

Oxidation and Reduction: In the presence of strong mineral acids, potassium cobaltinitrite decomposes to yield nitrous acid (HNO₂), which further reduces the cobalt cation from Co³⁺ to Co²⁺.

Common reagents used in these reactions include strong acids like hydrochloric acid and sulfuric acid. The major products formed from these reactions depend on the specific conditions and reagents used.

相似化合物的比较

Potassium cobaltinitrite can be compared with other similar compounds, such as sodium cobaltinitrite (Na₃[Co(NO₂)₆]). Both compounds have similar chemical structures and properties, but sodium cobaltinitrite is more soluble in water compared to potassium cobaltinitrite . This difference in solubility makes potassium cobaltinitrite more suitable for certain analytical applications where low solubility is advantageous .

Similar compounds include:

- Sodium cobaltinitrite (Na₃[Co(NO₂)₆])

- Ammonium cobaltinitrite ((NH₄)₃[Co(NO₂)₆])

These compounds share similar chemical properties but differ in their solubility and specific applications .

属性

IUPAC Name |

tripotassium;cobalt;hexanitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.3K.6HNO2/c;;;;6*2-1-3/h;;;;6*(H,2,3)/q;3*+1;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWQYOQAZLBHOU-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[K+].[K+].[K+].[Co] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoK3N6O12-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60929905 | |

| Record name | C.I. Pigment Yellow 40 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60929905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13782-01-9 | |

| Record name | C.I. Pigment Yellow 40 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60929905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tripotassium hexanitritocobaltate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。